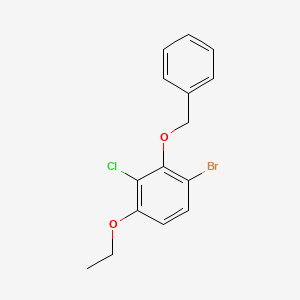
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of benzyloxy, bromo, chloro, and ethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzyloxy-substituted benzene derivative, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromo and chloro groups to hydrogen.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethanol: This compound has a similar benzyloxy group but lacks the bromo, chloro, and ethoxy substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound contains a benzyloxy group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (benzyloxy, ethoxy) groups allows for versatile chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H14BrClO2 |
|---|---|
Peso molecular |
341.62 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-4-ethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrClO2/c1-2-18-13-9-8-12(16)15(14(13)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
AQXNAQDNSSSBBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
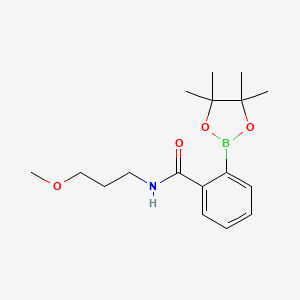
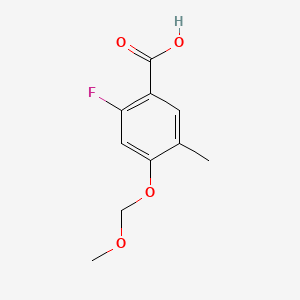

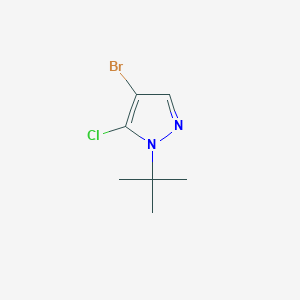

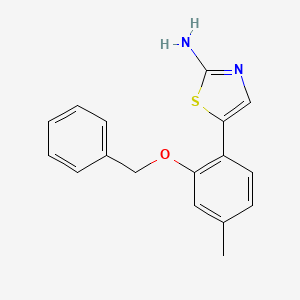
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
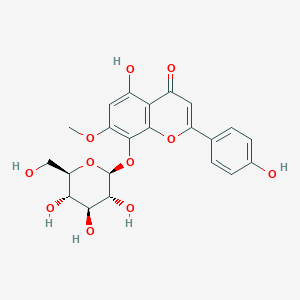

![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

